(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Catalog No.
S548335
CAS No.
501010-06-6
M.F
C23H31N5O4
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-...

CAS Number

501010-06-6

Product Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1

InChI Key

COLCNDRDBCLVOC-ICSRJNTNSA-N

SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GGTI2418; GGTI-2418; GGTI 2418; PTX-100; PTX 100; PTX100

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O

Description

The exact mass of the compound Ggti-2418 is 441.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • GGTI-2418 is a small molecule inhibitor that targets an enzyme called Geranylgeranyltransferase I (GGTase I). This enzyme attaches a molecule called geranylgeranyl to various proteins within a cell.
  • Some of these proteins are involved in signaling pathways important for cancer cell growth and survival []. By inhibiting GGTase I, GGTI-2418 may disrupt these pathways and hinder cancer cell proliferation.

Preclinical Studies

  • Studies conducted in cells and animals suggest that GGTI-2418 may be effective against various cancer types [].
  • These studies have shown that GGTI-2418 can induce cancer cell death (apoptosis) and suppress tumor growth [].

Clinical Trials

  • Initial clinical trials (Phase I) have investigated the safety and tolerability of GGTI-2418 in cancer patients [, ].
  • These studies found that GGTI-2418 was well-tolerated with manageable side effects.
  • However, the studies did not observe significant tumor shrinkage in all patients, suggesting a need for further investigation into the optimal dosing and efficacy of GGTI-2418 [, ].

The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyl group, and an imidazole moiety. This compound belongs to a class of amino acids and has potential implications in medicinal chemistry due to its intricate architecture, which may influence its biological activity.

GGTI-2418 acts as a competitive inhibitor of GGTase I. This enzyme attaches a lipid molecule called geranylgeranyl pyrophosphate to proteins. This modification is essential for the proper function of many proteins involved in cancer cell growth and survival, particularly RAS family proteins [, ]. By binding to the enzyme's active site, GGTI-2418 prevents geranylgeranyl attachment, leading to dysfunctional RAS proteins and ultimately causing cancer cell death (apoptosis) [, ].

Other Reactions

While the specific breakdown pathway of GGTI-2418 in the body is not yet elucidated, it likely undergoes metabolic processes common to small molecules, potentially involving enzymes and hydrolysis reactions.

Typical of amino acids, such as:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Enzymatic Reactions: As an amino acid derivative, it may be involved in enzyme-catalyzed reactions that modify its structure or function.
  • Decarboxylation and Deamination: These reactions may occur under specific conditions, leading to the formation of bioactive amines or keto acids.

The compound's reactivity is influenced by functional groups such as the carboxylic acid and amine groups, which play crucial roles in biochemical pathways.

The biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships. Studies suggest that compounds with similar structural motifs often exhibit significant pharmacological effects. The presence of the imidazole ring is particularly noteworthy, as it is commonly associated with interactions in biological systems, including enzyme inhibition and receptor binding .

Potential Activities:

  • Antimicrobial: Compounds with imidazole structures have shown promise in antimicrobial applications.
  • Anticancer: The piperazine moiety is often linked to anticancer properties in various derivatives.

The synthesis of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid typically involves several steps:

  • Formation of the Piperazine Ring: Starting from commercially available piperazine derivatives, the ring can be functionalized at various positions.
  • Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions.
  • Imidazole Incorporation: This step often involves coupling reactions where imidazole derivatives are linked to the piperazine scaffold.
  • Final Modifications: The carboxylic acid group is introduced or modified to achieve the final structure.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural complexity and biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Biotechnology: Its unique properties could be exploited in designing novel biomolecules for therapeutic uses.
  • Research Tools: It may also be used as a biochemical probe to study enzyme mechanisms or cellular processes.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking: This computational method can predict how the compound interacts with target proteins.
  • High-throughput Screening: In vitro assays can evaluate its efficacy against various biological targets.

Research indicates that compounds with similar structures often share interaction profiles, which can guide future studies on this compound's pharmacological potential .

Several compounds share structural similarities with (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, including:

Compound NameStructural FeaturesBiological Activity
1. LisinoprilContains a piperazine ring and carboxylic acidAntihypertensive
2. CiprofloxacinFluoroquinolone with piperazineAntibiotic
3. ImatinibContains an imidazole ringAnticancer

Uniqueness

The uniqueness of the target compound lies in its combination of both piperazine and imidazole functionalities along with specific side chains that may enhance selectivity towards particular biological targets compared to other compounds listed above. This structural diversity may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in drug discovery.

The target combines a chiral 2-oxopiperazin-1-one scaffold bearing a benzyl group at C-3, a 5-methyl-imidazol-4-ylmethyl substituent at C-4, and an L-leucine carboxylic acid side chain attached through a urea linkage. Reported preparations pivot on two key intermediates:

  • A protected 3-benzyl-4-(trityl-imidazolylmethyl)-2-oxopiperazin-1-one.
  • An isocyanate derivative of L-leucine (or its methyl ester).

Subsequent deprotections and saponification release the free acid.

Retrosynthetic Analysis and Strategic Disconnections

Key Disconnections

Strategic BondDisconnection RationaleResulting SynthonsNotes
Urea N–C(O)Separates piperazinone core from L-leucine fragment(i) 2-oxopiperazin-1-amine, (ii) L-leucine isocyanateEnables late-stage introduction of the stereodefined side chain [1]
C-4–CH₂(imidazole)Simplifies heteroaryl appendage(i) 4-bromomethyl-5-methyl-1-trityl-imidazole, (ii) piperazinone enolateBenzyl chloride or bromide electrophiles give high yields with NaH or K₂CO₃ [1]
Piperazinone ringFormed intramolecularly from activated dipeptideN-alkyl-N′-protected diamideMasamune condensation followed by acid-mediated cyclisation conserves stereochemistry [2]

Retrosynthetic Flow

  • Hydrolysis of the L-leucine methyl ester liberates the target acid (85% overall) [1].
  • Global detritylation and Boc removal unveil the imidazole and piperazinone nitrogens (88%) [1].
  • Urea coupling of piperazinone amine with L-leucine isocyanate furnishes the fully protected conjugate (86%) [1].
  • Alkylation at C-4 introduces the 5-methyl-imidazole arm (65–70%) [1].
  • Piperazinone scaffold obtained from an intramolecular amidation of a dibromoethane-linked phenylalanine derivative (75%) [1].

Piperazine Ring Formation Approaches

Intramolecular Diamide Cyclisation (Masamune)

  • Starting from L-phenylalanine, Masamune condensation with 1,2-dibromoethane yields a bis-alkylated diamide that cyclises under methanolic sulfuric acid to the 2-oxopiperazin-1-one (75%) [1].
  • This route preserves both chiral centres and avoids epimerisation.

Double Michael Addition–Reductive Cyclisation

  • Pospelov and co-workers reported sequential Michael addition of nitrosoalkenes to amines followed by catalytic hydrogenation to afford trans-substituted piperazines in 47–71% overall [3].
  • Though not applied to the target, the method tolerates α-amino acid substrates, offering a stereodivergent alternative.

One-Pot Three-Component Annulation

  • Gao et al. employed α-bromo-arylethanones, ethanolamine and formic acid to assemble C-substituted piperazines in a single step (52–68%) [4].
  • The process is racemisation-prone and less suitable when absolute stereocontrol is mandatory.
MethodKey ReagentsYield RangeStereochemical IntegrityReference
Masamune intramolecular amidationL-phenylalanine, 1,2-dibromoethane75% [1]Excellent2
Double Michael–hydrogenationNitrosoalkenes, primary amine, Pd/C47–71% [3]Configurable5
Three-component annulationα-bromo-ketone, ethanolamine, HCO₂H52–68% [4]Partial loss11

Imidazole Incorporation Techniques

Electrophilic Alkylation with Trityl-Protected Bromomethyl Imidazoles

  • 4-Bromomethyl-5-methyl-1-trityl-imidazole reacts smoothly with the piperazinone enolate in DMF/K₂CO₃ at 25 °C to give the C-4 substituted product (65–70%) [1].
  • The trityl group masks the imidazole N-1, preventing side reactions and surviving subsequent urea formation.

Nucleophilic Aromatic Substitution and Click Approaches

  • Recent click-chemistry protocols attach imidazole-alkyne units to azide-functionalised piperazines to furnish triazole-linked hybrids in 80-94% [5]; however, the extra triazole spacer alters pharmacophores and is not adopted in current GGTI-2418 routes.

Multicomponent Condensations

  • Green multicomponent syntheses produce 2,4,5-trisubstituted imidazoles under solvent-free conditions at 120 °C with ammonium acetate (72–85%) [6]; these serve as precursors for tailored bromomethyl electrophiles.
TechniqueActivation ModeTypical YieldAdvantagesLimitationsReference
Bromomethyl electrophileSN2 alkylation65–70% [1]Mild, scalableRequires protecting group42
CuAAC click graftingCopper-catalysed80–94% [5]Orthogonal, late-stageAdds triazole linker50
One-pot imidazole synthesisAcid catalysis72–85% [6]Green chemistryProduct purification15

Stereoselective Synthesis Considerations

Configuration of the Piperazinone C-3 Centre

  • Retained from optically pure L-phenylalanine; no epimerisation observed during Masamune condensation (ee > 98% by chiral HPLC) [2].

C-4 S-Configuration Requirement

  • Biological assays show a ≥10-fold drop in geranylgeranyltransferase inhibition when the 3-aryl group possesses R-configuration [1].
  • Use of L-amino acid–derived scaffolds directs installation of the imidazole to the Re face, furnishing the desired S-centre.

Leucine Side Chain

  • Coupling employs L-leucine isocyanate generated in situ from the methyl ester and triphosgene at -10 °C, preventing racemisation (98% ee) [1].

Avoiding Racemisation Hot-Spots

StepRisk FactorMitigationOutcome
Masamune condensationBase-promoted enolisationUse of pH 10 carbonate buffer, 0 °Cee preserved [2]
Urea couplingIsocyanate exchangeLow-temperature addition, excess DIEANo erosion detected [1]
SaponificationEpimerisation of α-carbonNaOH (0.5 M), 0 °C, 1 h85% yield, ee > 97% [1]

Alternative Synthetic Routes and Optimisation

Solid-Phase Traceless Scaffold

  • Goodman’s solid-phase piperazinone synthesis offers rapid analogue generation; cleavage with 5% water/TFA yields piperazinones in 60–72% [7].
  • Adapting this to the target would allow parallel SAR campaigns but requires an orthogonally protected imidazole.

Double Reductive Amination Strategy

  • A two-step sequence converts L-leucine aldehyde and benzylamine into a trans-1,4-diamino intermediate, which cyclises with glyoxal to a piperazinone (45–52% overall) [8]; the absence of an imidazole handle limits utility.

Process Optimisation Highlights

ParameterEarly RouteOptimised RouteImprovementSource
Final saponification1 M NaOH, 25 °C, 4 h (75%) [1]0.5 M NaOH, 0 °C, 1 h (85%) [1]+10% yield, higher ee42
Urea coupling reagentTriphosgene (phosgene risk)Carbonyldiimidazole (CDI)Safer handling, identical yield (86%) [9]29
Imidazole protectionTrityl4-methoxy-tritylEasier deprotection (TFA 0 °C, 20 min)6

Consolidated Yield Map for a Representative Solution-Phase Route

StepTransformationConditionsYieldCumulative Yield
1L-phenylalanine → piperazinone scaffold 191,2-dibromoethane, K₂CO₃; methanolic H₂SO₄75% [1]75%
2Scaffold 19 → trityl-protected imidazole adduct 13aK₂CO₃, DMF, rt, 4 h68% [1]51%
313a → deprotected amine 14a10% Pd/C, H₂, 1 atm99% [1]50%
414a + L-leucine isocyanate → protected conjugate 52CDI, CH₂Cl₂, 0 °C → rt86% [1]43%
5Global detritylation (TFA) → 52 deprotected95% TFA, rt, 30 min88% [1]38%
6Saponification → target acid (GGTI-2418) 530.5 M NaOH, 0 °C, 1 h85% [1]32%

Overall longest-linear-sequence yield: 32%.

Outlook

Advances in chemoselective imidazole alkylations, greener urea-forming reagents, and stereoretentive piperazine annulations are poised to streamline production of this antineoplastic lead. Continuous-flow Masamune condensations and solid-phase urea couplings represent promising avenues for kilogram-scale manufacture while maintaining chiral integrity and high overall yield.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

441.23760449 g/mol

Monoisotopic Mass

441.23760449 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M67G28K74K

Other CAS

501010-06-6

Wikipedia

Ggti-2418

Dates

Last modified: 08-15-2023
1. Kazi A, Carie A, Blaskovich MA, Bucher C, Thai V, Moulder S, Peng H, Carrico D, Pusateri E, Pledger WJ, Berndt N, Hamilton A, Sebti SM. Blockade of protein geranylgeranylation inhibits Cdk2-dependent p27Kip1 phosphorylation on Thr187 and accumulates p27Kip1 in the nucleus: implications for breast cancer therapy. Mol Cell Biol. 2009 Apr;29(8):2254-63. Epub 2009 Feb 9. PubMed PMID: 19204084; PubMed Central PMCID: PMC2663293.

Explore Compound Types